molecular formula C14H14N2O2S B146071 2-Morpholin-4-yl-4-phenyl-thiazole-5-carbaldehyde CAS No. 129880-85-9

2-Morpholin-4-yl-4-phenyl-thiazole-5-carbaldehyde

Cat. No. B146071
CAS RN: 129880-85-9
M. Wt: 274.34 g/mol
InChI Key: OFUUYKAZFQDERO-UHFFFAOYSA-N
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Description

The compound 2-Morpholin-4-yl-4-phenyl-thiazole-5-carbaldehyde is not directly mentioned in the provided papers. However, the papers do discuss various morpholine derivatives and their biological activities, which can provide insights into the chemical class to which the compound belongs. Morpholine derivatives are known for their biological activities, including inhibition of phosphoinositide 3-kinase , potential phosphodiesterase inhibitory activity , and hypoglycemic and anti-inflammatory activities .

Synthesis Analysis

The synthesis of morpholine derivatives often involves multi-step reactions with careful selection of starting materials and reaction conditions. For example, the synthesis of 5-morpholin-1-ylmethyl imidazo[2,1-b][1,3,4]thiadiazole derivatives is described, which includes the preparation of intermediates and final compounds characterized by various spectroscopic methods . Similarly, the synthesis of substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones through the Mannich reaction is reported, indicating the versatility of morpholine in forming diverse chemical structures .

Molecular Structure Analysis

The molecular structure of morpholine derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and X-ray crystallography. For instance, the crystal structure of a morpholine derivative was determined, revealing intermolecular interactions that contribute to the stability of the compound . These techniques are crucial for verifying the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions, reflecting their reactivity and potential for forming new bonds. The reaction of thiadiazolo-pyrimidine with morpholin is an example of how morpholine can be incorporated into heterocyclic systems, which are common in medicinal chemistry . The reactivity of morpholine derivatives is also influenced by the presence of substituents, which can affect the electronic and steric properties of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like the carbonyl or fluorophenyl groups can affect these properties and the overall reactivity of the compound. For example, the presence of electron-withdrawing or electron-donating groups can impact the hypoglycemic and anti-inflammatory activities of the compounds . Additionally, the molecular docking studies suggest that specific structural features are crucial for binding to biological targets, which is important for the design of new drugs .

Scientific Research Applications

Synthesis and Application in Medicinal Chemistry

2-Morpholin-4-yl-4-phenyl-thiazole-5-carbaldehyde and its derivatives have primarily been synthesized and studied for their potential in medicinal chemistry. These compounds have demonstrated notable antimicrobial, anti-inflammatory, and analgesic activities. A study highlighted the synthesis of new thiazole and pyrazoline heterocycles showing significant antimicrobial, anti-inflammatory, and analgesic properties (Abdel-Wahab et al., 2012). Moreover, the compound has been utilized in the synthesis of linezolid-like molecules, which exhibited good antitubercular activities (Başoğlu et al., 2012).

Photophysical Properties and Applications

The photophysical properties of derivatives of this compound have been studied, indicating potential applications in materials science. The novel fluorescent styryl push–pull compounds synthesized using this compound were characterized for their absorptive and emissive properties, showing significant potential for applications in fluorescence-based technologies (Sekar et al., 2014).

Antitumor Potential

Some derivatives of this compound have been synthesized and showed promising antitumor activities, outperforming standard drugs like 5-fluorouracil and cisplatin in certain screenings (Matiichuk et al., 2020).

Future Directions

The future directions for “2-Morpholin-4-yl-4-phenyl-thiazole-5-carbaldehyde” could involve further exploration of its synthesis, chemical reactions, and potential biological applications. As with any chemical compound, ongoing research is crucial for uncovering new information and potential uses .

Biochemical Analysis

Biochemical Properties

2-Morpholin-4-yl-4-phenyl-thiazole-5-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with trypsin, an enzyme from porcine pancreas, in the synthesis of thiazole derivatives . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding or hydrophobic interactions, which can alter the conformation and activity of the target biomolecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, its impact on cell signaling pathways can lead to changes in cellular responses to external stimuli, affecting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific target and context . For instance, the compound’s interaction with trypsin can inhibit the enzyme’s activity, thereby affecting protein digestion and processing. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable at room temperature, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function . At high doses, it can lead to toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with trypsin affects protein metabolism by modulating the digestion and processing of proteins . Additionally, the compound can influence other metabolic pathways by altering the activity of key enzymes involved in carbohydrate, lipid, and nucleotide metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity within the cell.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes and energy production.

properties

IUPAC Name

2-morpholin-4-yl-4-phenyl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c17-10-12-13(11-4-2-1-3-5-11)15-14(19-12)16-6-8-18-9-7-16/h1-5,10H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUUYKAZFQDERO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=C(S2)C=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368111
Record name 2-(Morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827723
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

129880-85-9
Record name 2-(Morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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